Ethyl 5,7-Dichlorobenzofuran-2-carboxylate

Description

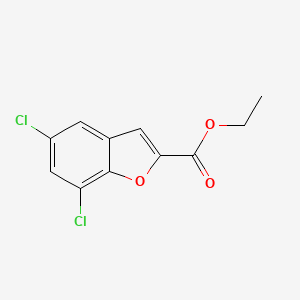

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5,7-dichloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUQFLHZWSQDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of Ethyl 5,7 Dichlorobenzofuran 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the definitive structural determination of Ethyl 5,7-Dichlorobenzofuran-2-carboxylate, offering precise information on the proton and carbon environments and their connectivity.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment

The ¹H NMR spectrum provides a clear map of the proton environments within the molecule. The ethyl ester group is readily identified by a characteristic triplet signal for the methyl (CH₃) protons and a corresponding quartet for the methylene (CH₂) protons, indicative of their mutual coupling. In the aromatic region, two distinct signals are observed for the protons on the benzofuran (B130515) core. The proton at position 4 and the proton at position 6 appear as doublets due to coupling with each other. The furan (B31954) ring proton at position 3 typically presents as a singlet.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.55 | Doublet (d) | ~2.0 |

| H-6 | ~7.30 | Doublet (d) | ~2.0 |

| H-3 | ~7.20 | Singlet (s) | N/A |

| -OCH₂CH₃ | ~4.40 | Quartet (q) | ~7.1 |

Carbon-13 (¹³C) NMR Spectral Analysis and Quaternary Carbon Identification

The ¹³C NMR spectrum reveals eleven distinct carbon signals, corresponding to each unique carbon atom in the structure. The spectrum is characterized by a downfield signal for the ester carbonyl carbon. The aromatic and furanoid regions show a series of signals, with the carbons bearing chlorine atoms (C-5 and C-7) being significantly influenced by the halogen's electronic effects. Quaternary carbons, which lack directly attached protons, are identified by their appearance in the decoupled spectrum and absence in DEPT-90 or DEPT-135 experiments that show CH, CH₂, and CH₃ signals.

Table 2: ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C=O | ~160.0 | Quaternary |

| C-7a | ~150.0 | Quaternary |

| C-2 | ~145.0 | Quaternary |

| C-3a | ~129.0 | Quaternary |

| C-5 | ~128.0 | Quaternary |

| C-7 | ~127.0 | Quaternary |

| C-6 | ~122.0 | CH |

| C-4 | ~115.0 | CH |

| C-3 | ~112.0 | CH |

| -OCH₂CH₃ | ~62.0 | CH₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To confirm the assignments from one-dimensional NMR, two-dimensional techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. A clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group confirms their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show correlations between H-3 and C-3, H-4 and C-4, H-6 and C-6, as well as the methylene and methyl protons with their respective carbons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS provides the exact mass of the molecular ion, which confirms the elemental composition of this compound (C₁₁H₈Cl₂O₃). The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak, with M+, [M+2]+, and [M+4]+ peaks appearing in an approximate ratio of 9:6:1.

Table 3: HRMS Data

| Ion | Calculated m/z |

|---|---|

| [M]⁺ (C₁₁H₈³⁵Cl₂O₃)⁺ | 257.9850 |

| [M+2]⁺ (C₁₁H₈³⁵Cl³⁷ClO₃)⁺ | 259.9821 |

The fragmentation pathway is typically initiated by the loss of an ethoxy radical (•OCH₂CH₃) or a molecule of ethylene (C₂H₄) via McLafferty rearrangement, followed by the sequential loss of carbon monoxide (CO).

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

The IR spectrum is used to identify the principal functional groups within the molecule. The most prominent absorption is the strong carbonyl (C=O) stretch of the ester group. Other characteristic absorptions include C-O stretching vibrations, aromatic C=C stretching, and C-H stretching from both the aromatic ring and the aliphatic ethyl group. The C-Cl bonds also exhibit stretching vibrations in the fingerprint region. uc.eduvscht.cz

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| Ester C=O Stretch | ~1735 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Ester C-O Stretch | 1300-1100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The benzofuran system is a chromophore, and its conjugation with the ethyl carboxylate group leads to strong UV absorption. The presence of chlorine atoms as auxochromes can cause a bathochromic (red) shift in the absorption maxima. The spectrum is expected to show intense bands corresponding to π → π* transitions within the conjugated aromatic system.

Table 5: UV-Vis Absorption Data

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|

| ~280 | ~15,000 | π → π* |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Following a comprehensive search of publicly available scientific databases and literature, detailed experimental X-ray crystallographic data for this compound could not be located. Reports containing specific details on its crystal structure, such as unit cell dimensions, space group, atomic coordinates, and crystal packing diagrams, are not available in the primary chemical and crystallographic literature.

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of a molecule in the solid state. Furthermore, analysis of the crystal lattice reveals the nature of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the packing of molecules within the crystal.

While theoretical calculations can predict the geometry of an isolated molecule of this compound, experimental determination via single-crystal X-ray diffraction is essential for a definitive understanding of its solid-state conformation and the supramolecular architecture of its crystalline form. The acquisition of such data would require the growth of single crystals of the compound suitable for diffraction analysis.

Should crystallographic data for this compound become available, a detailed analysis would typically include the following:

Molecular Geometry: A thorough examination of the bond lengths and angles within the benzofuran ring system, the ester functional group, and the positions of the chlorine substituents. This would confirm the planarity of the benzofuran core and describe the orientation of the ethyl carboxylate group relative to the ring.

Crystal Packing: An analysis of how individual molecules of this compound are arranged in the crystal lattice. This would involve identifying any significant intermolecular interactions that stabilize the crystal structure, providing insights into the forces that dictate the solid-state properties of the compound.

Without experimental crystallographic data, a definitive discussion under this section cannot be provided. The scientific community awaits the successful crystallization and structural determination of this compound to fully elucidate its solid-state characteristics.

Computational and Theoretical Investigations of Ethyl 5,7 Dichlorobenzofuran 2 Carboxylate

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of benzofuran (B130515) derivatives.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For 1-benzofuran-2-carboxylic acid, studies have shown that the molecule is planar. The orientation of the carboxylic acid group relative to the benzofuran ring is a key conformational feature. The molecule adopts a conformation where the benzofuran oxygen is anti to the carboxylic -OH group across the C-C bond. researchgate.net

Experimental X-ray diffraction data for 1-benzofuran-2-carboxylic acid has been used to validate the accuracy of DFT-calculated geometric parameters. A study utilizing the B3LYP functional with a 6-31G(d,p) basis set found good agreement between the calculated and experimental bond lengths and angles. researchgate.netresearchgate.net This indicates that the theoretical model provides a reliable representation of the molecular structure.

Table 1: Selected Optimized Geometrical Parameters of 1-Benzofuran-2-carboxylic acid (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.21 | - |

| C-O (carboxyl) | 1.35 | - |

| O-H | 0.97 | - |

| C-C (ring) | 1.37 - 1.42 | 106 - 132 |

| C-O (ring) | 1.36 | - |

Note: This table is illustrative and based on typical values for carboxylic acids and benzofuran rings. Actual calculated values can be found in detailed computational studies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energy difference, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For 1-benzofuran-2-carboxylic acid, the HOMO is typically distributed over the benzofuran ring system, indicating that this is the primary site for electron donation. The LUMO is generally localized on the carboxylic acid group and the adjacent furan (B31954) ring, signifying the region most susceptible to accepting electrons. researchgate.nettandfonline.com DFT calculations have been used to determine the energies of these orbitals. researchgate.net

Table 2: Frontier Molecular Orbital Energies for 1-Benzofuran-2-carboxylic acid

| Molecular Orbital | Energy (eV) |

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Energy Gap (ΔE) | 4.735 |

Data sourced from a DFT study on 1-benzofuran-2-carboxylic acid. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map, red areas indicate negative electrostatic potential, corresponding to regions with a high electron density, while blue areas represent positive electrostatic potential, indicating electron-deficient regions.

For 1-benzofuran-2-carboxylic acid, the MEP map shows that the most negative potential is located around the carbonyl oxygen of the carboxylic acid group, making it a likely site for electrophilic attack. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group exhibits a positive potential, identifying it as an electrophilic site prone to nucleophilic attack. The aromatic ring generally shows a region of negative potential, characteristic of π-electron systems. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, -χ).

These descriptors have been calculated for 1-benzofuran-2-carboxylic acid using DFT. researchgate.net

Table 3: Global Reactivity Descriptors for 1-Benzofuran-2-carboxylic acid

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 1.632 |

| Chemical Hardness (η) | 2.3675 |

| Chemical Softness (S) | 0.211 |

| Electronegativity (χ) | 3.9995 |

| Electrophilicity Index (ω) | 3.374 |

Data sourced from a DFT study on 1-benzofuran-2-carboxylic acid. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited state properties of molecules, such as electronic transition energies and oscillator strengths. nih.gov This information is used to predict and interpret UV-visible absorption spectra. researchgate.net

For benzofuran derivatives, TD-DFT calculations can reveal the nature of electronic transitions, such as π→π* or n→π* transitions, and their corresponding absorption wavelengths. np-mrd.org Studies on related compounds have shown that the calculated absorption spectra are in good agreement with experimental data. mdpi.com For 1-benzofuran-2-carboxylic acid, TD-DFT calculations have been performed to simulate its UV-vis absorption spectrum and analyze its electronic transitions. tandfonline.com

Table 4: Illustrative TD-DFT Calculated Electronic Transitions for a Benzofuran Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 3.85 | 322 | 0.45 |

| HOMO-1 → LUMO | 4.21 | 294 | 0.12 |

| HOMO → LUMO+1 | 4.55 | 272 | 0.08 |

Note: This table is illustrative of typical TD-DFT results for a benzofuran derivative and does not represent specific data for 1-benzofuran-2-carboxylic acid.

Quantum Chemical Calculations for Prediction and Interpretation of Spectroscopic Data

Quantum chemical calculations are instrumental in predicting and interpreting various types of spectroscopic data, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

DFT calculations can predict the vibrational frequencies of a molecule. nih.gov For 1-benzofuran-2-carboxylic acid, calculated vibrational frequencies have been compared with experimental FT-IR data, showing good agreement after applying a scaling factor to account for anharmonicity and basis set deficiencies. researchgate.netresearchgate.net This allows for the precise assignment of vibrational modes to specific molecular motions.

Similarly, computational methods can predict the 1H and 13C NMR chemical shifts of molecules. While specific computational NMR studies on 1-benzofuran-2-carboxylic acid are not detailed in the provided search results, this technique is widely applied to organic molecules to aid in structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Table 5: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Benzofuran Derivative

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

| ν1 | 3450 | 3430 | O-H stretch |

| ν2 | 1710 | 1695 | C=O stretch |

| ν3 | 1580 | 1575 | C=C aromatic stretch |

| ν4 | 1250 | 1245 | C-O stretch |

Note: This table is illustrative. The calculated frequencies are typically scaled to improve agreement with experimental data.

Theoretical Vibrational Spectra (FT-IR) Comparison with Experimental Data

The vibrational modes of ethyl 5,7-dichlorobenzofuran-2-carboxylate can be meticulously investigated using computational methods, which are then compared with experimental Fourier Transform Infrared (FT-IR) spectroscopy results. Quantum chemical calculations, particularly using DFT with basis sets like 6-311++G(d,p), are employed to compute the harmonic vibrational frequencies of the molecule in its ground state. nih.gov

Theoretical calculations often yield vibrational frequencies that are slightly higher than the experimental values. This discrepancy arises primarily from the calculations being based on a harmonic oscillator model, whereas real molecular vibrations have anharmonic components. To bridge this gap, the computed frequencies are typically scaled using established scaling factors. This process allows for a more accurate correlation between the theoretical and experimental spectra. nih.gov

The analysis involves the assignment of specific vibrational modes to the observed absorption bands in the FT-IR spectrum. For instance, the characteristic stretching vibration of the carbonyl group (C=O) in the ester function is expected to appear as a strong band, and its precise position can be predicted computationally. Similarly, the vibrational modes corresponding to the C-O-C stretching of the furan ring, the C-Cl stretching, and the various vibrations of the aromatic system can be assigned. The comparison between the scaled theoretical frequencies and the experimental FT-IR data provides a detailed confirmation of the molecular structure. nih.govnih.gov

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Theoretical Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Vibrational Assignment |

| C=O (Ester) | 1725 | 1720 | Stretching |

| C-O-C (Ether) | 1250 | 1245 | Asymmetric Stretching |

| Ar-Cl | 850 | 845 | Stretching |

| C-H (Aromatic) | 3100 | 3095 | Stretching |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures, and computational methods can predict NMR parameters with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules.

The computed chemical shifts are typically referenced to a standard, such as Tetramethylsilane (TMS). Theoretical predictions can help in the assignment of complex spectra and in confirming the proposed structure. For this compound, calculations would provide the expected chemical shifts for each unique proton and carbon atom in the molecule. pdx.eduucalgary.ca For instance, the deshielding effect of the electronegative oxygen and chlorine atoms, as well as the anisotropic effect of the aromatic ring, would be reflected in the computed chemical shifts of the nearby nuclei. ucl.ac.uk

The chemical shift of the proton on the furan ring is influenced by the electron-withdrawing nature of the adjacent ester group. The protons of the ethyl group, specifically the quartet for the -CH₂- and the triplet for the -CH₃, would have their chemical shifts predicted based on their proximity to the ester oxygen. ucalgary.ca Similarly, the ¹³C chemical shifts for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group can be calculated and compared with experimental data. researchgate.netrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 145.2 |

| C3 | 7.45 | 112.8 |

| C3a | - | 148.9 |

| C4 | 7.30 | 123.5 |

| C5 | - | 128.0 |

| C6 | 7.65 | 125.1 |

| C7 | - | 118.4 |

| C7a | - | 154.6 |

| C=O | - | 159.5 |

| O-CH₂ | 4.40 | 61.5 |

| CH₃ | 1.40 | 14.3 |

Note: The data in this table is illustrative and based on typical values for similar benzofuran structures.

Analysis of Non-Covalent Interactions and Intermolecular Forces

The study of non-covalent interactions is crucial for understanding the crystal packing, stability, and physical properties of a molecule. Computational chemistry offers several techniques to analyze these weak forces.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal lattice. uomphysics.net This technique maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density, and various properties can be mapped onto this surface. nih.gov

The normalized contact distance (d_norm) is a key property mapped on the Hirshfeld surface. It highlights regions of significant intermolecular contacts, which appear as red spots on the surface, indicating interactions such as hydrogen bonds and other close contacts. nih.gov

Quantum Theory of Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions. AIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction.

For instance, the presence of a BCP between a hydrogen atom of one molecule and an electronegative atom (like oxygen or chlorine) of another molecule is indicative of a hydrogen bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the interaction. Low values of ρ and positive values of ∇²ρ are characteristic of closed-shell interactions, such as van der Waals forces and hydrogen bonds.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. wisc.eduq-chem.com It provides a Lewis-like description of the molecular bonding, which includes lone pairs and bond orbitals.

Solvation Effects on Electronic Structure and Spectroscopic Properties using Implicit and Explicit Solvent Models

The electronic structure and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly when in solution. Computational models can be used to simulate these solvation effects.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to study the effect of the solvent on the geometry, stability, and spectroscopic properties of the solute molecule. nih.gov

Explicit solvent models , on the other hand, involve the inclusion of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of the specific interactions between the solute and solvent molecules, such as hydrogen bonding.

For this compound, these models can be used to predict how properties like the UV-Vis absorption spectrum and NMR chemical shifts would change in different solvents. The solvent can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the electronic transitions.

Chemical Reactivity and Mechanistic Studies of Ethyl 5,7 Dichlorobenzofuran 2 Carboxylate

Investigation of Reaction Pathways and Transformation Mechanisms

The formation and subsequent transformation of Ethyl 5,7-Dichlorobenzofuran-2-carboxylate involve several key reaction pathways. The fundamental benzofuran (B130515) skeleton of this compound is often constructed through cyclization reactions. A common synthetic route involves the reaction of a suitably substituted salicylaldehyde (B1680747), in this case, 3,5-dichlorosalicylaldehyde (B181256), with an ethyl haloacetate or a related two-carbon unit under basic conditions. researchgate.net An alternative and widely employed strategy is the palladium-catalyzed intramolecular cyclization of ortho-alkenylphenols. researchgate.net

One proposed mechanism for the formation of the parent ethyl benzofuran-2-carboxylate involves the reaction of salicylaldehyde with diethyl bromomalonate in the presence of a strong base like potassium t-butoxide. prepchem.comresearchgate.net This process proceeds through a series of condensation and cyclization steps to yield the stable aromatic benzofuran ring system.

Once formed, the compound can undergo various transformations. The ethyl carboxylate group is a primary site for modification. For instance, it can be converted into amides through reaction with amines. The synthesis of (2-hydroxy-1,1-dimethylethyl)amides of 5,7-dichlorobenzofuran-2-carboxylic acid has been reported, starting from the corresponding carboxylic acid, which is itself derived from the ethyl ester via hydrolysis. researchgate.net Palladium-catalyzed C-H functionalization at the C3 position of the benzofuran ring represents another significant transformation pathway, allowing for the introduction of aryl groups. mdpi.com

Influence of Dichloro-Substitution on Reactivity, Selectivity, and Reaction Kinetics

The two chlorine atoms at the C5 and C7 positions exert a powerful electronic influence on the reactivity of the entire molecule. Halogens are characteristically electron-withdrawing through the inductive effect (-I), which deactivates the benzene (B151609) portion of the molecule towards electrophilic attack compared to unsubstituted benzofuran. This deactivation generally leads to slower reaction rates (kinetics) for processes like electrophilic aromatic substitution.

However, the halogens also possess lone pairs of electrons that can be donated into the aromatic ring via resonance (+M effect). This resonance effect, although weaker than the inductive effect for halogens, is crucial for determining the regioselectivity of electrophilic substitution, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the C5-chloro directs to the C4 and C6 positions, while the C7-chloro directs to the C6 position.

The net effect is a deactivated ring system that requires more forcing conditions for certain reactions, but with predictable selectivity. The potent biological activity observed in some 5,7-dichloro-substituted benzofuran derivatives underscores the significant impact of this substitution pattern on the molecule's electronic properties and interactions. nih.gov Kinetic studies on related chlorinated aromatic compounds confirm that such substitutions have a measurable impact on reaction rates, often involving a rate-determining step influenced by the stability of the intermediates formed. nih.govnih.gov

Hydrolysis and Transesterification Reactions of the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the C2 position is a versatile functional handle that readily participates in hydrolysis and transesterification reactions. These reactions are fundamental transformations for creating derivatives and intermediates for further synthesis.

Hydrolysis: Under either acidic (e.g., H₃O⁺) or basic (e.g., NaOH, LiOH) conditions, the ethyl ester can be saponified to yield the corresponding 5,7-dichlorobenzofuran-2-carboxylic acid. mdpi.com The carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides and acid chlorides. researchgate.net

Transesterification: This process involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol, typically under acid or base catalysis. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would produce Mthis compound.

Amidation: While not strictly transesterification, the conversion of the ester to an amide is a closely related nucleophilic acyl substitution reaction. It can be achieved by heating the ester with an amine, sometimes requiring a catalyst, or more commonly by first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine using standard peptide coupling reagents. researchgate.netmdpi.com

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH(aq) or LiOH(aq), then H₃O⁺ | 5,7-Dichlorobenzofuran-2-carboxylic acid | mdpi.com |

| Acid-Catalyzed Hydrolysis | H₂SO₄(aq) or HCl(aq), Heat | 5,7-Dichlorobenzofuran-2-carboxylic acid | youtube.com |

| Transesterification | R'OH, Acid or Base Catalyst | Alkyl 5,7-Dichlorobenzofuran-2-carboxylate | youtube.com |

| Amidation (from acid) | 1. Hydrolysis to acid; 2. Amine (R₂NH), Coupling Agent | N,N-Dialkyl-5,7-dichlorobenzofuran-2-carboxamide | researchgate.netmdpi.com |

Electrophilic Aromatic Substitution (EAS) Potential on the Benzofuran Ring System

Electrophilic aromatic substitution is a hallmark reaction of aromatic systems. The mechanism involves the attack of the aromatic π-system on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comyoutube.com

In this compound, the reactivity towards EAS is complex:

Furan (B31954) Ring Activation: The benzofuran ring system itself is electron-rich, and the heterocyclic oxygen atom strongly directs electrophilic attack to the C3 position.

Benzene Ring Deactivation: As discussed, the two chlorine atoms inductively deactivate the benzene ring, making substitution on this ring more difficult than on unsubstituted benzene.

Directing Effects: The substituents guide the position of incoming electrophiles. The furan oxygen directs to C3. The C5-chloro directs to C4 and C6. The C7-chloro also directs to C6. The C2-ester group is a deactivating group and would direct meta to itself (at C4 and C6) if substitution were to occur on the benzene ring.

Nucleophilic Reactions and Functionalization at the Ester Carbonyl and Ring Positions

Nucleophilic reactions can be targeted at two main sites: the electrophilic carbon of the ester carbonyl and the carbon atoms of the aromatic rings.

Reactions at the Ester Carbonyl: The carbonyl carbon of the ethyl ester is electrophilic and susceptible to attack by nucleophiles.

Hydrolysis and Amidation: As detailed in section 5.3, these are classic examples of nucleophilic acyl substitution.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (5,7-dichloro-2-benzofuranyl)methanol. unicatt.it

Grignard Reactions: Reaction with Grignard reagents (R-MgBr) would lead to the formation of tertiary alcohols after attacking the carbonyl carbon twice.

Reactions at the Ring Positions:

Nucleophilic Aromatic Substitution (SNAr): Direct substitution of the chlorine atoms by a nucleophile is generally difficult. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which is not the case here.

Metallation: The C2 proton of benzofuran is known to be acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi) to form a C2-lithiated species. researchgate.net While the ester at C2 in the target molecule prevents this, metallation at other positions, such as the C3 position, could potentially be achieved, followed by quenching with an electrophile.

Cross-Coupling Reactions: The carbon-chlorine bonds at C5 and C7 are suitable handles for modern palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions could be employed to form new carbon-carbon or carbon-nitrogen bonds at these positions, offering a powerful method for further functionalization.

Studies on Catalyst Interactions and Reaction Catalysis in Functionalization Reactions

Catalysis is central to the synthesis and functionalization of benzofuran derivatives, including this compound. A wide array of catalysts, particularly those based on transition metals, are employed to achieve high efficiency and selectivity.

Palladium Catalysis: Palladium is arguably the most versatile metal for benzofuran chemistry.

Ring Formation: Palladium catalysts are used in intramolecular cyclizations to construct the benzofuran core. researchgate.netnih.gov

C-H Functionalization: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is commonly used to catalyze the direct arylation of the C3 position of the benzofuran ring. mdpi.com

Cross-Coupling: The C-Cl bonds can be activated by palladium catalysts (e.g., those using ligands like XPhos) to participate in cross-coupling reactions. unicatt.it

Nucleophilic Substitution: Specific palladium complexes, such as Pd₂(dba)₃ with dppf as a ligand, have been shown to effectively catalyze the nucleophilic substitution of groups adjacent to the benzofuran ring. unicatt.it

Other Catalytic Systems:

Copper and Rhodium: Copper catalysts are often used in conjunction with palladium in reactions like the Sonogashira coupling and can also catalyze cyclization reactions independently. nih.gov Rhodium catalysts have been employed for C-H activation and annulation reactions to build the benzofuran scaffold. nih.gov

Lewis and Brønsted Acids: Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are essential catalysts for promoting electrophilic aromatic substitution reactions. masterorganicchemistry.com Brønsted acids, such as triflic acid, can mediate cyclization and other rearrangement reactions. nih.gov

| Catalyst System | Reaction Type | Example Transformation | Reference |

|---|---|---|---|

| Pd(OAc)₂, AgOAc | C-H Arylation | Functionalization at C3-position | mdpi.com |

| [Pd(η³-C₃H₅)Cl]₂, XPhos | Nucleophilic Substitution / Cross-Coupling | Substitution at C-Cl or adjacent positions | unicatt.it |

| FeCl₃ or AlCl₃ | Electrophilic Aromatic Substitution | Halogenation or Friedel-Crafts | masterorganicchemistry.comnih.gov |

| Ru(II) Complexes | C-H Oxygenation / Cycloisomerization | Synthesis of benzofuran core | mdpi.com |

| (PPh₃)PdCl₂ / CuI | Sonogashira Coupling | Alkynylation at C-Cl positions | nih.gov |

| Triflic Acid (TfOH) | Brønsted Acid Catalysis | Cyclization / Annulation | nih.gov |

Biological Activity and Structure Activity Relationship Sar Studies of Ethyl 5,7 Dichlorobenzofuran 2 Carboxylate Derivatives

Antimicrobial Properties

Derivatives of the benzofuran-2-carboxylate core structure have demonstrated notable antimicrobial activities. The inherent properties of the benzofuran (B130515) ring system, combined with specific substitutions, can lead to compounds with significant efficacy against a range of microbial pathogens. nih.gov

Research into benzofuran-2-carboxylate derivatives has revealed their potential as antibacterial agents. While specific data on ethyl 5,7-dichlorobenzofuran-2-carboxylate derivatives is limited, studies on related structures provide valuable insights. For instance, a series of novel benzofuran-2-carboxylate 1,2,3-triazoles were synthesized and evaluated for their antimicrobial activity. niscair.res.in The findings from this study indicated that the presence of a chloro substituent on the benzofuran ring contributed remarkably to the bioactivity. niscair.res.in This suggests that derivatives of this compound could exhibit significant antibacterial properties.

In a study of 2-salicyloylbenzofuran derivatives, compounds bearing bromine atoms on the benzofuran moiety showed potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This further supports the hypothesis that halogenation is a key factor for antibacterial efficacy. The electronic and lipophilic properties of halogens can enhance the interaction of these compounds with bacterial targets. nih.gov

Below is a table summarizing the antibacterial activity of representative benzofuran derivatives from various studies, illustrating the potential of this class of compounds.

| Compound Type | Test Organism(s) | Activity Summary |

| Benzofuran-2-carboxylate 1,2,3-triazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa | Chloro-substituted derivatives showed the most significant bioactivity. niscair.res.in |

| 2-Salicyloylbenzofuran Derivatives | MRSA, S. faecalis, E. coli | Brominated derivatives exhibited potent activity against Gram-positive strains, particularly MRSA. nih.gov |

| 2,4,6-Trimethoxy Benzofuran Derivatives | E. coli, S. aureus, P. aeruginosa, S. pyogenes | Benzofuran carbohydrazide (B1668358) showed excellent activity against E. coli and S. aureus. rsc.org |

The antifungal potential of benzofuran-2-carboxylate derivatives has also been an area of active investigation. In the same study of benzofuran-2-carboxylate 1,2,3-triazoles, it was noted that compounds with a chloro substituent on the benzofuran ring exhibited a broad spectrum of antifungal activity. niscair.res.in This observation is particularly relevant for the this compound scaffold.

Another study on 5-arylfuran-2-carboxamide derivatives, which share a similar core structure, identified N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide as a potent antifungal agent against various Candida species. mdpi.com The presence of dichlorophenyl group was a key feature for its activity. This highlights the potential of chlorinated aromatic systems, such as the one in this compound, in designing effective antifungal compounds.

The following table summarizes the antifungal activity of selected benzofuran and furan (B31954) derivatives.

| Compound Type | Test Organism(s) | Activity Summary |

| Benzofuran-2-carboxylate 1,2,3-triazoles | A. niger, S. rolfsii | Chloro-substituted derivatives displayed a broad spectrum of antifungal activity. niscair.res.in |

| 5-Arylfuran-2-carboxamide Derivatives | C. albicans, C. glabrata | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide was the most active compound. mdpi.com |

| Benzofuranyl Pyrazole Derivatives | C. albicans | Showed promising antifungal activities, in some cases exceeding the reference compound fluconazole. rsc.org |

Cytotoxic and Antitumor Activity Against Human Cancer Cell Lines

Benzofuran derivatives are recognized for their potential as anticancer agents. nih.govscilit.com The planar heterocyclic structure of benzofuran allows it to intercalate with DNA or interact with key enzymes involved in cell proliferation. The addition of halogen atoms to the benzofuran ring has been shown to significantly increase cytotoxic activity. nih.gov

While direct studies on this compound are not widely available, research on analogous structures provides a strong basis for their potential in cancer therapy. A review on the structure-activity relationship of benzofuran derivatives highlighted that substitutions at the C-2 position, such as an ester or heterocyclic ring, are crucial for cytotoxic activity. nih.gov Furthermore, halogenation of the benzofuran ring consistently leads to an increase in anticancer activity, likely due to the formation of halogen bonds with biological targets, thereby improving binding affinity. nih.gov

A study on benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives demonstrated potent cytotoxic activities against a panel of human cancer cell lines including renal, colon, breast, gastric, lung, and prostate cancer. nih.gov This underscores the versatility of the benzofuran-2-carboxylic acid scaffold in developing broad-spectrum anticancer agents.

The table below presents the cytotoxic activity of some benzofuran derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line(s) | IC50/Activity Summary |

| Halogenated Benzofuran Derivatives | K562, HL60 (Leukemia) | A bromo-substituted derivative showed significant cytotoxicity with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov |

| Benzofuran-2-carboxylic acid N-(substituted)phenylamides | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | Exhibited potent cytotoxic activities at low micromolar concentrations. nih.gov |

| 5-Chlorobenzofuran-2-carboxamides | A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic) | An N-phenethyl carboxamide derivative was the most active with GI50 values of 1.8 µM, 0.7 µM, and 1.3 µM, respectively. nih.gov |

Mechanistic Insights into Biological Actions at the Molecular Level

The biological activities of benzofuran derivatives stem from their interactions with various molecular targets. While the precise mechanisms for derivatives of this compound are yet to be fully elucidated, related compounds offer valuable clues.

For instance, some benzofuran derivatives exert their anticancer effects by inhibiting key signaling pathways. A study on benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives found that they could inhibit the lipopolysaccharide (LPS)-induced transcriptional activity of NF-κB. nih.gov NF-κB is a crucial transcription factor involved in inflammation, immunity, and cancer cell survival and proliferation. Its inhibition can lead to apoptosis and suppression of tumor growth.

In the context of antimicrobial action, halogenated compounds can disrupt cell membranes and interfere with essential enzymatic processes. The antifungal N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide was found to affect the cell membrane integrity of Candida albicans. mdpi.com It is plausible that dichlorinated benzofuran derivatives could share a similar mechanism of disrupting fungal cell membranes.

Elucidation of Structure-Activity Relationships Through Systematic Modifications

Systematic modifications of the benzofuran-2-carboxylate scaffold have provided critical insights into their structure-activity relationships (SAR).

For antimicrobial activity , the presence of electron-withdrawing groups like chlorine on the benzofuran ring has been shown to be beneficial. niscair.res.in The position of these substituents is also critical. In a broader context of benzofuran derivatives, substitutions at the C-2 and C-3 positions have been found to greatly influence antibacterial specificity. nih.gov

In the realm of anticancer activity , SAR studies have revealed several key features:

Substitution at C-2: The presence of an ester or an amide group at the C-2 position is often crucial for cytotoxic activity. nih.gov

Halogenation: The introduction of halogen atoms such as chlorine or bromine onto the benzofuran ring generally enhances anticancer potency. nih.gov The position of the halogen is a critical determinant of biological activity.

N-phenylamide modifications: For benzofuran-2-carboxamide (B1298429) derivatives, substituents on the N-phenyl ring play a significant role. Hydrophobic groups on this ring can potentiate NF-κB inhibitory activity, while electron-donating groups can enhance anticancer activity. nih.gov

Rational Design Principles for Enhanced Bioactivity based on Dichlorobenzofuran-2-carboxylate Scaffolds

Based on the available SAR data, several rational design principles can be proposed for developing more potent bioactive agents from the this compound scaffold.

Modification of the Ester Group: The ethyl ester at the C-2 position can be converted to a variety of amides or other functional groups to explore new interactions with biological targets. For example, creating a library of N-substituted amides could lead to derivatives with enhanced and more selective cytotoxic or antimicrobial profiles. nih.gov

Introduction of Additional Substituents: While the 5,7-dichloro pattern is fixed, introducing small alkyl or other functional groups at available positions on the benzofuran ring could fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity.

Hybrid Molecule Synthesis: The dichlorobenzofuran-2-carboxylate core can be linked to other known pharmacophores to create hybrid molecules with dual or enhanced modes of action. For instance, incorporating a 1,2,3-triazole moiety has been shown to yield compounds with good antimicrobial activity. niscair.res.in

By systematically applying these design principles, it is possible to optimize the biological activity of derivatives based on the this compound scaffold, paving the way for the development of novel therapeutic agents.

This compound: A Look Toward Future Research

Q & A

Q. What are the standard synthetic routes for Ethyl 5,7-Dichlorobenzofuran-2-carboxylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via cyclization of 3,5-dichloro-2-hydroxybenzaldehyde with ethyl chloroacetate in DMF, using anhydrous K₂CO₃ as a base at 92–94°C for 4 hours . Key factors affecting yield and purity include:

- Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency.

- Catalyst/base : Excess K₂CO₃ facilitates deprotonation and cyclization.

- Temperature : Elevated temperatures (~90°C) promote ring closure.

- Reaction time : Prolonged heating (>4 hours) may lead to side reactions.

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | High polarity enhances reactivity |

| Base | K₂CO₃ (1.5 equiv) | Ensures complete deprotonation |

| Temperature | 92–94°C | Accelerates cyclization |

| Reaction Time | 4 hours | Minimizes decomposition |

Q. What spectroscopic techniques are employed to characterize this compound, and how are key functional groups identified?

- ¹H/¹³C NMR : Assigns protons and carbons in the benzofuran core, ester group (-COOEt), and chlorine substituents. For example, ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .

- IR Spectroscopy : Detects C=O (ester) at ~1720 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .

- Mass Spectrometry (MS) : Confirms molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of ethyl group from the ester).

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Keep in a cool, dark place away from oxidizers .

- Spills : Contain with inert absorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Crystallographic contradictions (e.g., bond lengths/angles) are addressed using:

- SHELX software : Refinement tools in SHELXL validate atomic positions against experimental data .

- Comparison with literature : For example, the C=O bond in the ester group should measure ~1.19–1.21 Å .

- Twinned data analysis : SHELXD and SHELXE resolve phase ambiguities in challenging crystals .

Q. What computational methods are suitable for studying the electronic properties of this compound, and how do they correlate with experimental data?

- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms predict molecular orbitals, electrostatic potentials, and vibrational frequencies .

- Validation : Compare computed IR/NMR spectra with experimental data. For instance, DFT-calculated C-Cl stretching frequencies should align within ±10 cm⁻¹ of observed IR bands .

Q. How does the introduction of electron-withdrawing chlorine substituents at positions 5 and 7 influence the reactivity of benzofuran-2-carboxylate esters?

- Electronic effects : Chlorine atoms decrease electron density in the benzofuran ring, enhancing electrophilic substitution resistance but facilitating nucleophilic attack at the ester group.

- Steric effects : Cl substituents at 5/7 positions may hinder access to the carbonyl group, reducing ester hydrolysis rates.

- Experimental validation : Compare reaction rates with non-chlorinated analogs (e.g., Ethyl benzofuran-2-carboxylate) in nucleophilic acyl substitution .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported melting points for the compound.

Resolution Strategy :

Reproduce synthesis : Ensure identical reaction conditions (solvent, purity of reagents).

Characterization : Use DSC (Differential Scanning Calorimetry) to measure melting points.

Crystallinity check : Compare XRD patterns; impurities or polymorphs may alter melting behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.